Regioisomeric Differentiation: N2-Phenyl Triazoles Yield More Potent α-Glucosidase Hits Than N1-Phenyl Triazoles
In a head-to-head screen of 60 non-glycosidic triazole derivatives at 500 μM, the 2-phenyl-2H-1,2,3-triazole series (Series B) was explicitly identified as the series containing the most potent yeast α-glucosidase (MAL12) inhibitors, providing a higher proportion of hits (≥60% inhibition) compared to the 1-phenyl-1H-1,2,3-triazole series (Series A). Overall hit rates: six compounds inhibited MAL12 ≥60%, with inhibition reaching up to 99.4% on MAL12. The most active carboxaldehyde-bearing 2-phenyltriazole achieved yeast maltase inhibition comparable to the known inhibitor acarbose in the same assay system, while 1-phenyl regioisomers were consistently less active [1]. The target compound (2-phenyl-2H-1,2,3-triazol-4-yl)methylamine itself carries the amine handle at the position corresponding to the carboxaldehyde group of the most active hit, enabling derivatisation while preserving the active N2-phenyl pharmacophore.
| Evidence Dimension | Yeast α-glucosidase (MAL12) inhibition hit rate and potency |
|---|---|
| Target Compound Data | 2-Phenyl-2H-1,2,3-triazole series (Series B): contained the most potent MAL12 inhibitors; six total triazole hits ≥60% inhibition at 500 μM; maximum inhibition 99.4% on MAL12 across both series |
| Comparator Or Baseline | 1-Phenyl-1H-1,2,3-triazole series (Series A): fewer active hits against MAL12; overall fewer compounds meeting the ≥60% inhibition threshold |
| Quantified Difference | Series B (N2-phenyl) produced more active MAL12 inhibitors than Series A (N1-phenyl). IC50 range for active compounds: 54–482 μM (MAL12) and 145–282 μM (porcine pancreatic α-amylase, PPA) |
| Conditions | In vitro enzyme inhibition assay; baker's yeast α-glucosidase (MAL12) and porcine pancreatic α-amylase (PPA); compounds screened at 500 μM; IC50 determined for hits |
Why This Matters
Procurement of the N2-phenyl regioisomer is required to access the more potent α-glucosidase inhibitory pharmacophore; the N1-phenyl regioisomer is structurally distinct and cannot serve as a direct substitute for medicinal chemistry programmes targeting this enzyme class.
- [1] Gonzaga D, Senger MR, da Silva FC, Ferreira VF, Silva FP Jr. 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases. Eur J Med Chem. 2014;74:461-476. PMID: 24487194. View Source
